molecular formula C30H31N3O5S B13379983 ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13379983
M. Wt: 545.7 g/mol
InChI Key: DDOVXMFVZHRFNE-SOXIDHGOSA-N
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Description

Ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride to form ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate . This intermediate then undergoes further reactions to incorporate the indole and morpholine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aniline and indole groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with cellular targets such as enzymes and receptors. It can induce apoptosis by increasing intracellular calcium levels and reactive oxygen species, leading to mitochondrial membrane potential disruption and activation of caspase-3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-anilino-5-({7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C30H31N3O5S

Molecular Weight

545.7 g/mol

IUPAC Name

ethyl (5Z)-5-[[7-ethyl-1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C30H31N3O5S/c1-3-20-9-8-12-23-21(18-33(27(20)23)19-25(34)32-13-15-37-16-14-32)17-24-28(35)26(30(36)38-4-2)29(39-24)31-22-10-6-5-7-11-22/h5-12,17-18,35H,3-4,13-16,19H2,1-2H3/b24-17-,31-29?

InChI Key

DDOVXMFVZHRFNE-SOXIDHGOSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)/C=C\4/C(=C(C(=NC5=CC=CC=C5)S4)C(=O)OCC)O

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C=C4C(=C(C(=NC5=CC=CC=C5)S4)C(=O)OCC)O

Origin of Product

United States

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